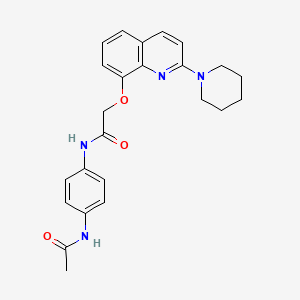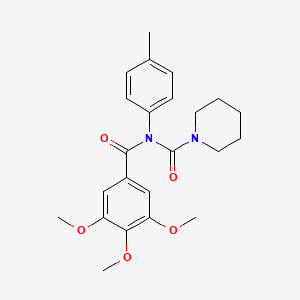
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as AQPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AQPA is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of AQPA involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. AQPA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, AQPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AQPA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and inhibition of inflammation and immune responses. AQPA has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One advantage of using AQPA in lab experiments is its ability to inhibit specific signaling pathways, making it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using AQPA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for AQPA research, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of AQPA in various applications.
合成法
AQPA can be synthesized using different methods, including the condensation reaction of 4-acetamidophenol with 2-(piperidin-1-yl)quinoline-8-carboxaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain AQPA. Another method involves the reaction of 2-(piperidin-1-yl)quinoline-8-carboxaldehyde with 4-acetamidophenylboronic acid in the presence of a palladium catalyst to yield AQPA.
科学的研究の応用
AQPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, AQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. In neuroscience, AQPA has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. AQPA has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17(29)25-19-9-11-20(12-10-19)26-23(30)16-31-21-7-5-6-18-8-13-22(27-24(18)21)28-14-3-2-4-15-28/h5-13H,2-4,14-16H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSNPVNQVYYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)



![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)
